molecular formula C19H12N6 B13846401 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

Cat. No.: B13846401
M. Wt: 324.3 g/mol
InChI Key: WBUVJZSXWVPDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline (CAS: 1093818-08-6, molecular formula: C₁₉H₁₂N₆) is a heterocyclic compound featuring a quinazoline core substituted with pyrazolo[3,4-b]pyridine and pyridin-4-yl groups .

Properties

Molecular Formula

C19H12N6

Molecular Weight

324.3 g/mol

IUPAC Name

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline

InChI

InChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25)

InChI Key

WBUVJZSXWVPDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1H-Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system can be synthesized via two principal strategies:

  • Strategy A: Formation of the pyridine ring onto an existing pyrazole ring.
  • Strategy B: Formation of the pyrazole ring onto a preexisting pyridine ring.

These approaches have been reviewed extensively, highlighting that the choice depends on the availability of starting materials and desired substitution patterns. The formation often involves condensation reactions of aminopyrazoles with suitable electrophilic partners such as azlactones or ketoesters.

A recent advancement includes a one-pot solvent-free synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones), followed by elimination of benzamide in a superbasic medium (tert-butoxide in dimethyl sulfoxide). This method provides good yields (up to 81%) and is environmentally and economically advantageous due to solvent-free conditions and a one-pot procedure.

Step Reaction Conditions Yield (%) Notes
Condensation of 5-aminopyrazole with azlactone (solvent-free, 150 °C) 62 Intermediate dihydro derivative obtained
Benzamide elimination in superbasic medium (t-BuOK/DMSO, 150 °C, 1.5 h) 81 Final 4-arylpyrazolo[3,4-b]pyridin-6-one obtained

This method is adaptable for various aryl substituents, providing a versatile route to substituted pyrazolo[3,4-b]pyridines.

Synthesis of 4-Pyridin-4-ylquinazoline Core

The quinazoline core substituted at the 4-position with a pyridin-4-yl group is typically synthesized via multi-step procedures involving:

  • Amidation: 2-aminobenzamide reacts with pyridine-2-carboxylic acid to form N-(2-carbamoylphenyl)pyridine-2-carboxamide.
  • Cyclization: Treatment with methanolic sodium hydroxide under reflux affords 2-(pyridin-2-yl)quinazolin-4-ol.
  • Chlorination: Reaction with phosphoryl chloride (POCl3) in the presence of triethylamine yields 4-chloro-2-(pyridin-2-yl)quinazoline.
  • Nucleophilic Aromatic Substitution: The 4-chloro group is displaced by various amines to install the pyridin-4-yl substituent.

This sequence is well-documented and provides good yields at each stage (typically 66–84%) with straightforward purification.

Step Starting Material(s) Reagents/Conditions Product Yield (%)
Amidation 2-aminobenzamide + pyridine-2-carboxylic acid HOBT, EDCI, TEA, DMF, room temp, 24 h N-(2-carbamoylphenyl)pyridine-2-carboxamide 84.6
Cyclization Above product 1 N NaOH in methanol, reflux 1 h 2-(pyridin-2-yl)quinazolin-4-ol 66.0
Chlorination Above product POCl3, TEA, toluene, reflux 130 °C overnight 4-chloro-2-(pyridin-2-yl)quinazoline 83.1
Nucleophilic substitution 4-chloroquinazoline + amine SNAr conditions 4-pyridin-4-ylquinazoline derivatives Variable

Nuclear magnetic resonance and mass spectrometry confirm the structures at each step.

Coupling of Pyrazolo[3,4-b]pyridine and Quinazoline Units

While direct literature specifically detailing the coupling of the pyrazolo[3,4-b]pyridine moiety at the 6-position of 4-pyridin-4-ylquinazoline is limited, the synthetic logic involves:

  • Utilizing the nucleophilic or electrophilic sites on the quinazoline ring (commonly at the 6-position) for cross-coupling reactions.
  • Employing palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the pyrazolo[3,4-b]pyridine unit bearing a suitable leaving group or boronic acid derivative.

Given the known synthetic routes for both fragments, the preparation of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline likely involves:

  • Synthesis of 6-halogenated 4-pyridin-4-ylquinazoline intermediate.
  • Preparation of 5-substituted pyrazolo[3,4-b]pyridine boronic acid or stannane.
  • Palladium-catalyzed cross-coupling to form the C-C bond linking the two heterocycles.

This approach is consistent with standard medicinal chemistry practices for assembling complex heterocyclic systems.

Summary of Research Findings and Data

Compound Key Synthetic Step Conditions Yield (%) Comments
N-(2-carbamoylphenyl)pyridine-2-carboxamide Amidation HOBT, EDCI, TEA, DMF, 24 h, rt 84.6 High purity solid obtained
2-(Pyridin-2-yl)quinazolin-4-ol Cyclization 1 N NaOH, MeOH, reflux 1 h 66.0 White solid, characterized by MS
4-Chloro-2-(pyridin-2-yl)quinazoline Chlorination POCl3, TEA, toluene, reflux 83.1 Suitable for SNAr substitution
4-Arylpyrazolo[3,4-b]pyridin-6-one One-pot synthesis Solvent-free, 150 °C; then t-BuOK/DMSO, 150 °C 73–81 Efficient, environmentally friendly
Final coupling (inferred) Pd-catalyzed cross-coupling Standard Suzuki or Buchwald-Hartwig Variable Requires optimization

Chemical Reactions Analysis

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms in the pyrazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is its anticancer properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound functions by inhibiting specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Studies have shown that it can effectively target mutant forms of kinases that are often implicated in cancer resistance mechanisms .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against several bacterial strains.

  • Research Findings : Laboratory studies revealed that the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neurological Applications

There is growing interest in the neuroprotective effects of this compound.

  • Neuroprotection : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying mechanism appears to involve modulation of signaling pathways related to neuroinflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies.

  • Clinical Relevance : This compound has shown potential in reducing inflammation markers in vitro and in vivo, making it a candidate for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Structure Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Substituent Effect on Activity Notes
Methyl group at C3Increases anticancer activityEnhances binding affinity to target kinases
Halogen at C2Modulates solubilityAffects bioavailability
Alkyl chain at N1Improves selectivityReduces off-target effects

Mechanism of Action

The mechanism of action of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Nitrogen Atoms Key Targets
Target compound Quinazoline 2 PI3K (inferred)
LXX (3L54) Quinoline 1 PI3K

Pyrazolo[3,4-b]pyridine-Containing Kinase Inhibitors

Olverembatinib (INN: olverembatinibum)

This tyrosine kinase inhibitor incorporates a pyrazolo[3,4-b]pyridin-5-yl group but differs in its benzamide backbone . Unlike the target compound, olverembatinib targets BCR-ABL1 fusion proteins in leukemia, highlighting the versatility of pyrazolo-pyridine moieties in diverse kinase scaffolds.

Tricyclic Topoisomerase Inhibitors

Compounds like REDX07473 integrate pyrazolo[3,4-b]pyridine into oxazolo[4,5-c]quinoline systems, inhibiting topoisomerases . The tricyclic framework enhances DNA intercalation, a mechanism distinct from ATP-competitive PI3K inhibition.

Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

Pyrazolopyrimidines (e.g., compounds 2 , 3 , and 7–11 in ) share the pyrazole motif but replace quinazoline with pyrimidine or triazolopyrimidine cores . These analogs often target purine-binding enzymes (e.g., cyclin-dependent kinases) but exhibit reduced planarity compared to quinazoline derivatives, altering binding kinetics.

Table 3: Structural and Functional Differences

Compound Class Core Heterocycle Key Features
Target compound Quinazoline High hydrogen-bonding potential
Pyrazolopyrimidines Pyrimidine Flexibility, varied substituent sites

Biological Activity

6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, pharmacological potential, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula : C20H13N5
Molecular Weight : 341.36 g/mol
SMILES Notation : Cc1cnc2c(c1)cc(nc2N)c3ccncc3N=NC4=C(C=CC=N4)C(=C)N=C(N)C(=O)N

The structure of this compound features a quinazoline core substituted with a pyrazolo[3,4-b]pyridine moiety. This unique combination contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit potent anticancer properties. These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and proliferation. A study demonstrated that certain derivatives displayed significant antitumor activity in xenograft models, suggesting their potential as cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives has been well-documented. For instance, compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazolo ring enhances this activity .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PYR1E. coli1.27 μM
PYR2Bacillus subtilis1.35 μM
PYR3Candida albicans1.42 μM

The mechanisms by which this compound exerts its biological effects include:

  • FGFR Inhibition : By selectively inhibiting FGFRs, this compound disrupts signaling pathways crucial for cancer cell survival and proliferation .
  • Antibacterial Action : The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole or quinazoline rings can lead to enhanced potency and selectivity against various targets.

Case Studies

Several studies have highlighted the effectiveness of this compound class:

  • Cancer Therapeutics : In a recent study involving a series of substituted pyrazolo[3,4-b]pyridines, researchers found that compounds with specific substitutions exhibited enhanced antiproliferative effects in cancer cell lines .
  • Antimicrobial Agents : Another study focused on the antimicrobial properties of various pyrazolo derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-b]pyridine-containing compounds like 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline?

Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via condensation reactions. For example:

  • Method 1 : Reacting 5-amino-1H-pyrazole-4-carbaldehyde with diethyl malonate to form pyrazolo[3,4-b]pyridine-5-carboxylates .
  • Method 2 : Using β-ketoesters and catalytic piperidine to generate pyrazolo[3,4-b]pyridine scaffolds under reflux conditions .
  • Method 3 : Employing trifluoroacetic acid (TFA) as a catalyst in toluene for cyclocondensation reactions, as demonstrated in the synthesis of related kinase inhibitors .

Q. How is the purity and structural identity of this compound validated experimentally?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95%).
  • Spectroscopy : 1^1H and 13^{13}C NMR confirm the molecular environment (e.g., pyrazole and pyridine proton signals at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C19_{19}H12_{12}N6_6 or C20_{20}H13_{13}N5_5, depending on the source) .

Q. What are the primary biological targets associated with this compound?

The compound and its analogs act as protein tyrosine kinase inhibitors , particularly targeting:

  • BCR-ABL1 (e.g., olverembatinib, a clinical agent for leukemia) .
  • ZAK kinase , implicated in cardiac hypertrophy, with modifications to improve selectivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular formula data (e.g., C19_{19}19​H12_{12}12​N6_66​ vs. C20_{20}20​H13_{13}13​N5_55​)?

  • Step 1 : Cross-validate using high-resolution mass spectrometry (HRMS) to determine the exact mass.
  • Step 2 : Perform X-ray crystallography to confirm the solid-state structure. SHELXL is widely used for refining crystallographic data .
  • Step 3 : Compare experimental 1^1H NMR integrals with theoretical values to identify missing/extra protons .

Q. What strategies enhance selectivity in kinase inhibition for pyrazolo[3,4-b]pyridine derivatives?

  • Strategy 1 : Introduce bulky substituents (e.g., trifluoromethyl groups) to block off-target kinase binding pockets .
  • Strategy 2 : Optimize hydrogen-bonding interactions with kinase ATP-binding sites using structure-activity relationship (SAR) studies .
  • Strategy 3 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic modifications .

Q. How can intermolecular interactions in the crystal lattice be analyzed to predict solubility and stability?

  • Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., Etter’s rules) to identify robust motifs like N–HN\text{N–H} \cdots \text{N} or C–Hπ\text{C–H} \cdots \pi interactions .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., π-π stacking vs. van der Waals interactions) using CrystalExplorer .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Challenge 1 : Avoiding byproducts during cyclization (e.g., isomer formation in pyrazolo[3,4-b]pyridine rings). Mitigate via microwave-assisted synthesis to reduce reaction time .
  • Challenge 2 : Purifying polar intermediates. Use flash chromatography with gradients of ethyl acetate/hexanes .

Data Contradictions and Solutions

  • Molecular Formula Conflict : (C20_{20}H13_{13}N5_5) vs. (C19_{19}H12_{12}N6_6) likely arises from differing synthetic precursors or hydration states. Resolution requires elemental analysis and single-crystal XRD .
  • Biological Activity Variability : Differences in kinase inhibition IC50_{50} values may stem from assay conditions (e.g., ATP concentration). Standardize protocols using ADP-Glo™ Kinase Assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.